molecular formula C15H17NO4S B1610004 N-Boc-2-naphthalenesulfonamide CAS No. 461441-06-5

N-Boc-2-naphthalenesulfonamide

Cat. No. B1610004
M. Wt: 307.4 g/mol
InChI Key: YNCXVASJISKFKT-UHFFFAOYSA-N
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Description

N-Boc-2-naphthalenesulfonamide is a sulfonamide compound . It has a molecular formula of C15H17NO4S and a molecular weight of 307.36 . It is an odorless solid.


Synthesis Analysis

N-Boc-2-naphthalenesulfonamide can be synthesized via several methods, including the reaction of 2-naphthalenesulfonyl chloride with di-tert-butyl dicarbonate and an amine or via the carbamoylation of 2-naphthalenesulfonic acid. The Boc protecting group protects amines as less reactive carbamates in organic synthesis, and is deprotected with acid .


Molecular Structure Analysis

The molecular structure of N-Boc-2-naphthalenesulfonamide is based on its molecular formula, C15H17NO4S . Several analytical methods have been developed to analyze N-Boc-2-naphthalenesulfonamide in various samples. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC). In addition, UV-Vis spectrophotometry and fluorescence spectroscopy are also used to analyze the compound.


Physical And Chemical Properties Analysis

N-Boc-2-naphthalenesulfonamide is soluble in many organic solvents such as ethyl acetate, dichloromethane, and dimethylformamide. It has a melting point of 164-168 °C (dec.) (lit.) and a boiling point of approximately 510°C at atmospheric pressure. Its density is 1.36 g/cm³.

Scientific Research Applications

Protein Kinase Inhibition

Naphthalenesulfonamides, including derivatives like N-Boc-2-naphthalenesulfonamide, have been studied for their role as inhibitors of protein kinases. A study by Hidaka et al. (1984) found that certain naphthalenesulfonamides can inhibit cyclic nucleotide-dependent protein kinases and protein kinase C, indicating a potential application in the regulation of these enzymes in biological systems (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

Environmental Applications

In environmental science, the derivatives of naphthalenesulfonamide, such as 2-naphthalenesulfonate, have been examined for their decomposition in wastewater treatment. Studies have explored the effectiveness of treatments like ozonation combined with UV radiation in breaking down these compounds, which are used in applications such as electroplating solutions and dye production (Chen et al., 2005) (Chen et al., 2002).

Calmodulin Antagonism

Research by Ito et al. (1986) demonstrated that naphthalenesulfonamide derivatives could act as calmodulin antagonists, influencing calcium-dependent processes in cells. This opens potential applications in the study of calcium signaling pathways in various cellular processes (Ito, Tanaka, Inagaki, Nakanishi, & Hidaka, 1986).

Material Science Applications

In material science, naphthalenesulfonamides and their derivatives are being explored for their properties and applications in fields like electronics and catalysis. For instance, the synthesis and properties of functional naphthalene diimides have been studied for potential use in sensors, molecular switching devices, and solar cell technology (Kobaisi et al., 2016).

Cell Proliferation Research

Research has also focused on the effects of naphthalenesulfonamides on cell proliferation. A study by Hidaka et al. (1981) found that compounds like N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide can inhibit cell proliferation, suggesting a potential application in cancer research and therapy (Hidaka, Sasaki, Tanaka, Endo, Ohno, Fujii, & Nagata, 1981).

Safety And Hazards

N-Boc-2-naphthalenesulfonamide is classified under Hazard Codes T, Risk Statements 25-43, and Safety Statements 36/37-45 . It is also classified under RIDADR UN 2811 6.1/PG 3 .

properties

IUPAC Name

tert-butyl N-naphthalen-2-ylsulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-15(2,3)20-14(17)16-21(18,19)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCXVASJISKFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465583
Record name N-Boc-2-naphthalenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-2-naphthalenesulfonamide

CAS RN

461441-06-5
Record name N-Boc-2-naphthalenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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